2-Hydroxyquinolizinium

Description

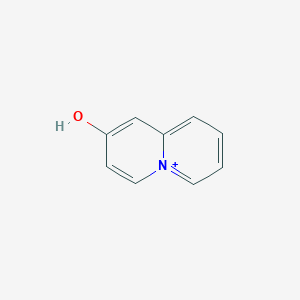

2-Hydroxyquinolizinium is a cationic heterocyclic compound characterized by a quinolizinium core with a hydroxyl substituent at the 2-position. It is synthesized via dehydrohalogenation of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, yielding stable salts that exhibit unique electronic and chemical properties due to delocalized charges within the aromatic system . Upon treatment with mild bases like potassium carbonate, 2-hydroxyquinolizinium salts undergo deprotonation to form 2-quinolizone, a neutral covalent structure resembling pyridones in reactivity .

The compound’s acidity and reactivity are influenced by the hydroxyl group’s position. For instance, 2-hydroxyquinolizinium salts are less acidic than their 4-hydroxy analogs but more reactive than phenolic derivatives like 8-hydroxyquinoline .

Properties

Molecular Formula |

C9H8NO+ |

|---|---|

Molecular Weight |

146.17 g/mol |

IUPAC Name |

quinolizin-5-ium-2-ol |

InChI |

InChI=1S/C9H7NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h1-7H/p+1 |

InChI Key |

DGCWHOHVNONFSD-UHFFFAOYSA-O |

SMILES |

C1=CC=[N+]2C=CC(=CC2=C1)O |

Canonical SMILES |

C1=CC=[N+]2C=CC(=CC2=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 1-Hydroxy- and 4-Hydroxyquinolizinium

- Acidity: 4-Hydroxyquinolizinium: The most acidic isomer, readily losing HBr to form 4-quinolizone even under mild conditions . 2-Hydroxyquinolizinium: Moderately acidic, requiring stronger bases (e.g., K₂CO₃) for deprotonation to 2-quinolizone .

- Reactivity: 2-Hydroxyquinolizinium: Behaves as a weak phenol, participating in coupling reactions with diazonium salts. Its quinolizone form shows nucleophilic reactivity akin to 2-pyridone . 4-Quinolizone: Highly stable due to aromatic resonance stabilization, making it less reactive than 2-quinolizone .

Table 1: Comparative Properties of Hydroxyquinolizinium Isomers

Comparison with 8-Hydroxyquinoline

8-Hydroxyquinoline (oxine) is a widely used chelating agent with a hydroxyl group at the 8-position of a quinoline ring. Unlike 2-hydroxyquinolizinium, oxine is neutral and forms stable complexes with metal ions (e.g., Al³⁺, Fe³⁺) . Key differences include:

- Acidity: Oxine has a pKa of ~9.9, slightly lower than 2-hydroxyquinolizinium, reflecting weaker acidity .

- Applications: Oxine is utilized in analytical chemistry and supramolecular assembly, whereas 2-hydroxyquinolizinium derivatives are explored for their zwitterionic behavior in organic synthesis .

Substituent Effects in Related Compounds

Substituents at the 2-position of dihydroimidazoquinolines significantly alter physical and chemical properties. For example:

- 2-Hydroxymethyl- : Melting point = 103°C, similar to 2-hydroxy derivatives .

- 2-Mercapto- : Higher nucleophilicity due to the thiol group, enabling metal coordination .

Table 2: Substituent Effects in 2-Substituted Dihydroimidazoquinolines

| Substituent | Melting Point (°C) | Notable Reactivity | Reference |

|---|---|---|---|

| 2-Hydroxy- | 103 | Phenolic coupling | |

| 2-Mercapto- | 99 | Thiol-metal interactions | |

| 2-Methyl- | 96 | Steric hindrance effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.